

SRT3190: A Technical Pharmacology and Toxicology Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3190 is a selective activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a wide array of cellular processes. As a member of the sirtuin family of proteins, SIRT1 is implicated in the regulation of metabolism, inflammation, cellular aging, and stress responses. SRT3190 has emerged as a valuable research tool for investigating the therapeutic potential of SIRT1 activation in various disease models. This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of SRT3190, with a focus on its mechanism of action, pharmacokinetic properties, and preclinical safety evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of SRT3190 and its potential applications.

Introduction

Sirtuins are a class of enzymes that catalyze the deacetylation of histone and non-histone protein targets, thereby regulating gene expression and cellular function. Of the seven mammalian sirtuins (SIRT1-7), SIRT1 is the most extensively studied and is a key regulator of metabolic pathways and cellular stress responses. The activity of SIRT1 is intrinsically linked to cellular energy status through its dependence on NAD+.



SRT3190 is a potent and selective small molecule activator of SIRT1. Its ability to modulate SIRT1 activity has made it a subject of interest in preclinical research for a variety of agerelated and metabolic diseases. This document synthesizes the available pharmacological and toxicological data on **SRT3190** to provide a detailed technical resource for the scientific community.

Pharmacology Mechanism of Action

SRT3190 functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increase in the rate of deacetylation of various SIRT1 targets.

The primary mechanism of SIRT1 activation involves the removal of acetyl groups from lysine residues on target proteins. This NAD+-dependent reaction yields the deacetylated protein, nicotinamide, and O-acetyl-ADP-ribose.[1][2][3][4] Key downstream targets of SIRT1 include transcription factors such as p53 and NF-kB, which are involved in apoptosis and inflammation, respectively.[1][2] By deacetylating these and other targets, SIRT1 influences a broad range of physiological processes.

In Vitro Pharmacology

The potency and selectivity of **SRT3190** have been characterized in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of SRT3190

Parameter	Value	Notes
EC50 for SIRT1 Activation	0.16 μΜ	EC50 represents the concentration required to achieve 50% of the maximal activation.
Selectivity	>230-fold selective for SIRT1 over SIRT2 and SIRT3	Demonstrates a high degree of specificity for SIRT1.



Experimental Protocol: SIRT1 Activity Assay (Fluorometric)

A common method to determine the in vitro activity of SIRT1 activators like **SRT3190** is a fluorometric assay.

- Reagents and Materials:
 - Recombinant human SIRT1 enzyme
 - Fluorogenic acetylated peptide substrate (e.g., from p53)
 - NAD+
 - SRT3190 (or other test compounds) dissolved in DMSO
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 - Developer solution containing a protease (e.g., trypsin)
 - 96-well black microplates
 - Fluorometer
- Procedure:
 - Prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.
 - 2. Add varying concentrations of **SRT3190** or a vehicle control (DMSO) to the wells of the microplate.
 - 3. Initiate the reaction by adding the reaction mixture to the wells.
 - 4. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
 - 5. Stop the reaction and initiate the development step by adding the developer solution. The protease in the developer solution cleaves the deacetylated substrate, releasing the fluorophore.



- 6. Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
- 7. The increase in fluorescence is proportional to the SIRT1 activity. Calculate the EC50 value by plotting the fluorescence intensity against the concentration of **SRT3190** and fitting the data to a dose-response curve.

In Vivo Pharmacology & Pharmacokinetics

While specific in vivo pharmacokinetic data for **SRT3190**, such as Cmax, Tmax, and AUC, are not readily available in the public domain, general principles of preclinical pharmacokinetic studies are outlined below. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Table 2: Key Pharmacokinetic Parameters

Parameter	Description	
Cmax	Maximum (or peak) serum concentration that a drug achieves.	
Tmax	Time at which the Cmax is observed.	
AUC	Area under the curve; represents the total drug exposure over time.	
Bioavailability (F%)	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.	
Clearance (CL)	The volume of plasma from which the drug is completely removed per unit of time.	
Volume of Distribution (Vd)	The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.	
Half-life (t1/2)	The time required for the concentration of the drug in the body to be reduced by one-half.	



Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

- Animal Model: Male Sprague-Dawley rats (or other appropriate rodent species).
- Drug Administration:
 - Intravenous (IV) Administration: Administer SRT3190 at a defined dose via the tail vein to a group of animals.
 - Oral (PO) Administration: Administer SRT3190 at a defined dose via oral gavage to a separate group of animals.
- Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Quantify the concentration of **SRT3190** in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2 from the plasma concentration-time data.

Toxicology

A comprehensive toxicological assessment is essential for any compound intended for further development. While a dedicated toxicology profile for **SRT3190** is not publicly available, the following outlines the standard types of studies conducted to evaluate the safety of a new chemical entity.

Table 3: Overview of Preclinical Toxicology Studies



Study Type	Purpose	Key Parameters Evaluated
Single-Dose Toxicity (Acute)	To determine the toxicity of a substance after a single administration.	LD50 (median lethal dose), clinical signs of toxicity, gross pathology.
Repeat-Dose Toxicity (Sub- chronic to Chronic)	To evaluate the toxic effects of a substance after repeated administration over a period of time.	NOAEL (No-Observed- Adverse-Effect Level), target organ toxicity, changes in hematology, clinical chemistry, and histopathology.
Genotoxicity	To assess the potential of a substance to damage genetic material.	Mutations (Ames test), chromosomal aberrations (in vitro and in vivo).
Safety Pharmacology	To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.	Effects on cardiovascular, respiratory, and central nervous systems.
Reproductive and Developmental Toxicity	To evaluate the potential adverse effects on sexual function, fertility, and development.	Effects on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol: Repeat-Dose Oral Toxicity Study (Rodent)

- Animal Model: Wistar rats (equal numbers of males and females).
- Dose Groups: At least three dose levels (low, mid, and high) of **SRT3190** and a vehicle control group.
- Administration: Administer SRT3190 or vehicle orally once daily for a specified duration (e.g., 28 or 90 days).
- Observations:
 - Clinical Signs: Observe animals daily for any signs of toxicity.

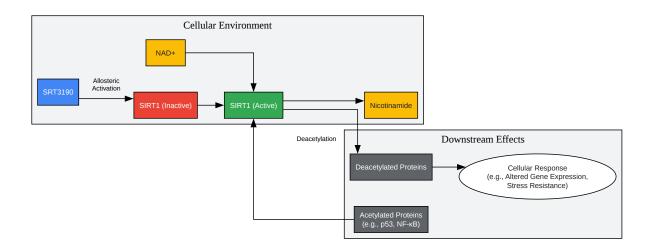


- Body Weight and Food Consumption: Measure weekly.
- Ophthalmology: Conduct examinations before and at the end of the study.
- Hematology and Clinical Chemistry: Analyze blood samples at termination.
- Urinalysis: Analyze urine samples at termination.
- Necropsy and Histopathology:
 - At the end of the study, perform a full necropsy on all animals.
 - Weigh major organs.
 - Collect a comprehensive set of tissues for histopathological examination.
- Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the NOAEL.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways influenced by **SRT3190** and the workflows of key experiments can aid in understanding its biological context and the methods used for its characterization.

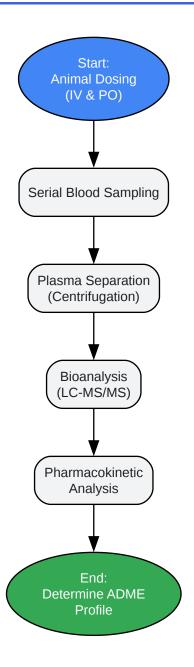




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Caption: SRT3190 allosterically activates SIRT1, leading to the deacetylation of target proteins.

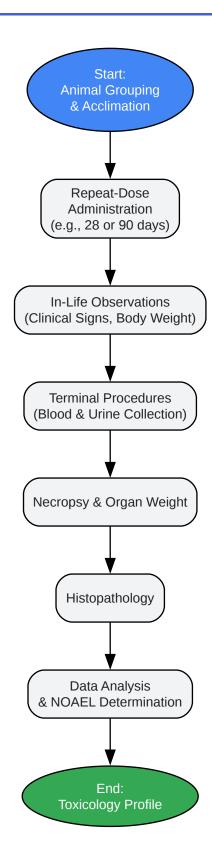




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Caption: Workflow for a typical in vivo pharmacokinetic study.





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